(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRL-55473, also known as Sabcomeline hydrochloride, is a selective muscarinic M1 receptor partial agonist. It was initially developed for the treatment of Alzheimer’s disease, schizophrenia, and major depressive disorder. the clinical trials for these indications were discontinued .
Preparation Methods
BRL-55473 can be synthesized through several related methods. One common synthetic route involves the reaction of N-methoxyquinuclidine-3-carboxamide with triphenylphosphine in refluxing carbon tetrachloride or with phosphorus pentachloride in nitromethane to produce N-methoxyquinuclidin-3-ylcarboxyimidoyl chloride. This intermediate is then reacted with sodium cyanide in hot dimethyl sulfoxide to form 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile. The final compound is obtained through optical resolution with ®-(-)-1,1’-binaphthyl-2,2’-diyl hydrogen phosphate or with 2,3:4,6-di-O-isopropylidene-2-oxo-L-gulonic acid .
Chemical Reactions Analysis
BRL-55473 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: BRL-55473 can undergo substitution reactions, particularly at the quinuclidine ring. Common reagents used in these reactions include triphenylphosphine, phosphorus pentachloride, sodium cyanide, and dimethyl sulfoxide.
Scientific Research Applications
BRL-55473 has been extensively studied for its potential therapeutic applications. It was initially developed for the treatment of Alzheimer’s disease due to its selective muscarinic M1 receptor partial agonist activity. The compound has also been investigated for its effects on schizophrenia and major depressive disorder. Despite the discontinuation of clinical trials, BRL-55473 remains a valuable research tool for studying the muscarinic M1 receptor and its role in various neurological conditions .
Mechanism of Action
BRL-55473 exerts its effects by selectively binding to and activating the muscarinic M1 receptor. This receptor is involved in various cognitive processes, including memory and learning. By acting as a partial agonist, BRL-55473 modulates the receptor’s activity, leading to increased acetylcholine and dopamine efflux in the brain. This mechanism is believed to underlie its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
BRL-55473 is unique in its selective muscarinic M1 receptor partial agonist activity. Similar compounds include xanomeline and AC260584, which also target the muscarinic M1 receptor but differ in their binding affinities and pharmacological profiles. Compared to these compounds, BRL-55473 has shown distinct effects on acetylcholine and dopamine efflux, making it a valuable research tool for studying the muscarinic M1 receptor .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide |
InChI |
InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+ |
InChI Key |
IQWCBYSUUOFOMF-ZRDIBKRKSA-N |
Isomeric SMILES |
CO/N=C(\C#N)/C1CN2CCC1CC2 |
Canonical SMILES |
CON=C(C#N)C1CN2CCC1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.